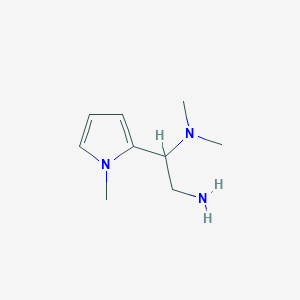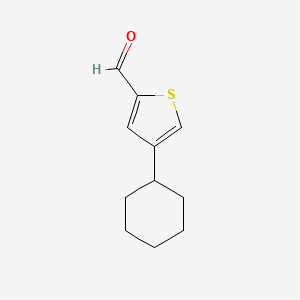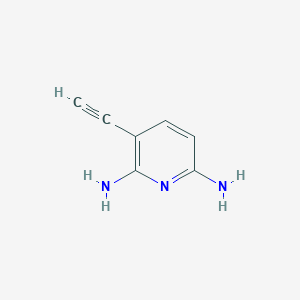
3-Ethynylpyridine-2,6-diamine
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 3-Ethynylpyridine-2,6-diamine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular formula of 3-Ethynylpyridine-2,6-diamine is C7H7N3. The molecular weight is 133.15 g/mol.Chemical Reactions Analysis
The use of diamine-based ligands has been important in advances in copper-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethynylpyridine-2,6-diamine include a density of 1.0±0.1 g/cm3, boiling point of 170.5±13.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, enthalpy of vaporization of 39.0±3.0 kJ/mol, and flash point of 57.5±12.4 °C .科学的研究の応用
Helix-Rotaxane Hybrid Systems
Researchers have utilized m-ethynylpyridine oligomers, related to 3-ethynylpyridine-2,6-diamine, in the stabilization of helical structures through mechanical crosslinking. This has led to the development of helix-rotaxane hybrid systems, which show potential in the creation of chiral ethynylpyridine helices, useful in materials science and molecular engineering (Hirokane et al., 2017).
Development of Polyimides
The synthesis of various polyimides using diamines including pyridine derivatives has been a focal point of research. These polyimides demonstrate significant solubility in common solvents, exceptional thermal stability, and potential for applications in electronics and materials science (Liaw et al., 2007). Additionally, fluorescent poly(pyridine-imide) films have been developed for potential use in sensing applications (Wang et al., 2008).
Synthesis of Novel Polyimides
Research has been conducted on the synthesis of novel polyimides using aromatic diamine monomers containing pyridine units. These polyimides have shown promising properties for advanced material applications, including high thermal stability and predominantly amorphous structures, which could be beneficial in a range of industrial applications (Zhang et al., 2005).
Fluorinated Polyimides
Studies on novel fluorinated polyimides derived from diamine monomers including pyridine derivatives have shown these materials to possess low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).
Protonation-Induced Fluorescence
Research on polyimides containing pyridine and triphenylamine groups has revealed interesting optical properties. These materials demonstrate protonation-induced fluorescence, suggesting potential applications in optical materials and sensors (Wang et al., 2008).
作用機序
Mode of Action
It is known that diamine-based compounds can inhibit certain types of oxidases , but whether this applies to 3-Ethynylpyridine-2,6-diamine specifically is not clear
Biochemical Pathways
It is known that pyrrolopyrazine derivatives, which are structurally similar to 3-ethynylpyridine-2,6-diamine, can exhibit various biological activities, including antibacterial, antifungal, and antiviral activities
Safety and Hazards
将来の方向性
The molecular ruby [Cr(ddpd)2]3+ (ddpd = N,N′-dimethyl-N,N′-dipyridin-2-ylpyridine-2,6-diamine) shows intense long-lived near-infrared (NIR) phosphorescence from metal-centered spin-flip states . This suggests potential future directions in the development of near-infrared emitters using early 3d metals .
特性
IUPAC Name |
3-ethynylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLWBCLZSGCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717384 | |
| Record name | 3-Ethynylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridine-2,6-diamine | |
CAS RN |
936342-42-6 | |
| Record name | 3-Ethynylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

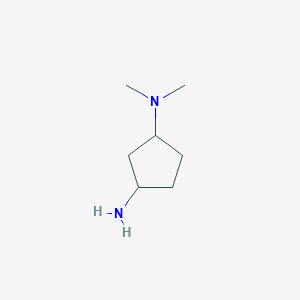
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
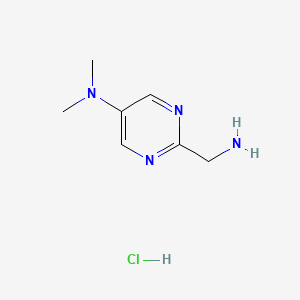
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

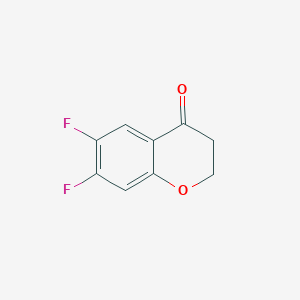
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)

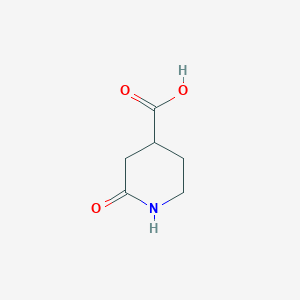
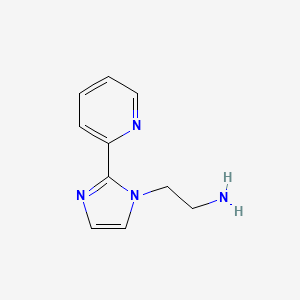

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)
